![molecular formula C17H17FN2O2 B349833 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide CAS No. 1060227-73-7](/img/structure/B349833.png)

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.

Aplicaciones Científicas De Investigación

Analysis of Spin-Spin Couplings

2-Fluorobenzamide and its N-methyl derivative exhibit spin-spin couplings between aromatic fluorine and nitrogen and carbon of the amide group. These couplings are influenced by intramolecular hydrogen bonds and solvent polarity. Such properties are crucial in the study of molecular interactions and electronic communication within compounds (Rae et al., 1993).

Development of Fluorescent Molecular Probes

Compounds with dimethylamino groups show strong solvent-dependent fluorescence, correlated with solvent polarity parameters. This quality is significant for creating sensitive fluorescent molecular probes, aiding in the study of various biological events and processes (Diwu et al., 1997).

Photophysical Characteristics and Charge Transfer

The study of photophysical characteristics and intramolecular charge transfer in compounds like DPF, which include dimethylamino phenyl groups, offers insights into their potential applications in organic photoemitting diodes. This is crucial for the development of advanced photonic and electronic materials (Pannipara et al., 2015).

Anion Sensors and Intramolecular Charge Transfer

N-(p-dimethylaminobenzamido)thioureas serve as anion sensors, demonstrating dual fluorescence in polar solvents. Their sensitivity to anions is vital for understanding electronic communication and conformation changes in sensor molecules, contributing to the field of sensor technology and material science (Wu et al., 2006).

Application in Alzheimer's Disease Research

Fluorinated derivatives of dimethylamino compounds, like [18F]FDDNP, are used in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This application provides a non-invasive method for monitoring disease progression and evaluating treatment responses (Shoghi-Jadid et al., 2002).

Mecanismo De Acción

Mode of Action

As a compound with a dimethylamino group, it may interact with its targets through mechanisms such as hydrogen bonding or ionic interactions . .

Biochemical Pathways

The compound’s structure suggests that it might be involved in reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . .

Pharmacokinetics

The compound’s structure suggests that it might have good bioavailability due to the presence of the dimethylamino group, which can enhance solubility and absorption . .

Result of Action

The molecular and cellular effects of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide’s action are currently unknown. Given the lack of information about the compound’s targets and mode of action, it is difficult to predict its specific effects. More research is needed to elucidate these effects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action . .

Propiedades

IUPAC Name |

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-20(2)16(21)11-12-7-9-13(10-8-12)19-17(22)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTSLDVITIPLIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(cyclopropylcarbonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B349761.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349783.png)

![2-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B349784.png)

![4-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349804.png)

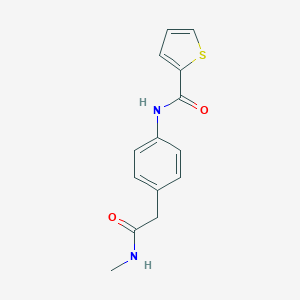

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B349811.png)

![4-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349832.png)

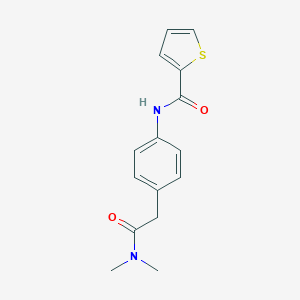

![3-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349859.png)

![2-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349902.png)

![N-methyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B349904.png)

![2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide](/img/structure/B349937.png)

![N-{4-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B349939.png)